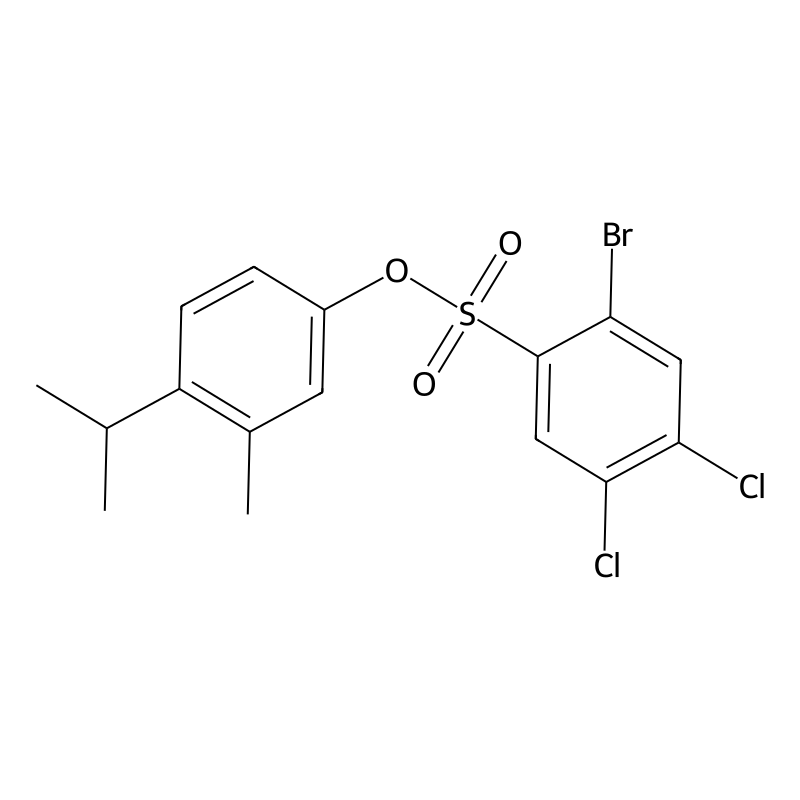

3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound with the molecular formula . This compound features a sulfonate group attached to a dichlorobenzene ring, which is further substituted by a bromo group. The presence of both chlorine and bromine atoms along with a sulfonate group indicates potential reactivity and utility in various chemical applications.

- Nucleophilic Substitution: The sulfonate group can act as a leaving group, allowing nucleophiles to attack the aromatic ring.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and chlorine) may influence the reactivity of the aromatic system towards electrophiles.

- Coupling Reactions: The compound can be used in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Synthesis of 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate can be achieved through various methods:

- Direct Bromination and Chlorination:

- Starting with 3-methyl-4-(propan-2-yl)phenol, bromination can be performed using bromine in an inert solvent. Subsequently, chlorination can be achieved using thionyl chloride or chlorine gas.

- Sulfonation Reaction:

- The sulfonate group can be introduced via reaction with sulfur trioxide or chlorosulfonic acid under controlled conditions.

- One-Pot Synthesis:

- A one-pot synthesis approach may involve simultaneous bromination and sulfonation reactions, optimizing yield and reducing reaction steps.

3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has potential applications in:

- Chemical Research: As an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for its possible therapeutic effects due to its structural characteristics.

- Agricultural Chemicals: Potential use as a pesticide or herbicide given the biological activities associated with similar compounds.

Interaction studies involving this compound would typically focus on its reactivity with biological targets or other chemical species. Such studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.

- Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems.

Several compounds share structural similarities with 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-chloroaniline | Simple amine structure; used in dye synthesis. | |

| 4-Bromo-3,5-dichlorophenol | Contains hydroxyl group; exhibits antimicrobial properties. | |

| 2-Bromo-4,5-dichlorophenyl methyl sulfone | Similar sulfone structure; used in pharmaceuticals. |

Uniqueness of 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate:

This compound stands out due to its combination of multiple halogen atoms and a sulfonate group on an isopropyl-substituted phenyl ring, which may enhance its reactivity and biological activity compared to simpler analogs.